An In-depth Technical Guide to 3-(1-Amino-3-hydroxypropyl)phenol
An In-depth Technical Guide to 3-(1-Amino-3-hydroxypropyl)phenol
Introduction
3-(1-Amino-3-hydroxypropyl)phenol is a fascinating organic molecule that holds considerable interest for researchers in medicinal chemistry and drug development. Its structure, featuring a phenol ring, an amino group, and a hydroxyl group, presents a unique combination of functionalities that could give rise to a diverse range of biological activities. This guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and prospective biological significance of this compound, tailored for scientists and professionals in the field.
Chemical Identity and Structure
3-(1-Amino-3-hydroxypropyl)phenol is an aminophenol derivative with the chemical formula C₉H₁₃NO₂.[1] Its structure is characterized by a phenol ring substituted at the meta-position with a 1-amino-3-hydroxypropyl side chain. The presence of a chiral center at the first carbon of the propyl chain means that this compound can exist as a racemate or as individual enantiomers.
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IUPAC Name: 3-(1-amino-3-hydroxypropyl)phenol[1]
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Molecular Formula: C₉H₁₃NO₂
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Molecular Weight: 167.21 g/mol
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CAS Number: 683220-64-6 (racemate)[1]
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Synonyms: 3-(3-hydroxyphenyl)-dl-beta-alaninol, 3-(1-amino-3-hydroxy-propyl)-phenol[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. While extensive experimental data for 3-(1-Amino-3-hydroxypropyl)phenol is not widely available, we can rely on high-quality predicted data to guide our understanding.
Table 1: Predicted Physicochemical Properties of 3-(1-Amino-3-hydroxypropyl)phenol
| Property | Value | Source |
| Molecular Weight | 167.21 g/mol | PubChem |
| XLogP3-AA (Lipophilicity) | -0.5 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 66.4 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Complexity | 134 | PubChem |
Note: The properties listed above are computationally predicted and should be confirmed by experimental analysis.
The predicted low XLogP3-AA value suggests that 3-(1-Amino-3-hydroxypropyl)phenol is a relatively polar molecule with good aqueous solubility. The presence of multiple hydrogen bond donors and acceptors further supports its potential for interaction with biological macromolecules.
Synthesis and Manufacturing
While a specific, detailed synthesis for 3-(1-Amino-3-hydroxypropyl)phenol is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and related syntheses. A potential strategy could involve the use of 3-hydroxyacetophenone as a starting material.
Proposed Synthetic Pathway
Caption: A potential synthetic route for 3-(1-Amino-3-hydroxypropyl)phenol.
Step-by-Step Methodology (Conceptual)
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Oxime Formation: 3-Hydroxyacetophenone is reacted with hydroxylamine to form the corresponding oxime.
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Reduction of Oxime: The oxime is then reduced to the primary amine, 1-(3-hydroxyphenyl)ethanamine, using a suitable reducing agent like lithium aluminum hydride.
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Protection of the Amine: The resulting amine is protected, for instance, by acetylation, to prevent side reactions in subsequent steps.
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Chain Elongation: The protected amine is then subjected to a reaction to introduce a two-carbon unit with a leaving group, such as chloroacetylation.
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Introduction of the Hydroxyl Group: The chloro group is displaced by a hydroxyl group via hydrolysis.
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Reduction and Deprotection: Finally, the amide is reduced to the corresponding amine, and the protecting group is removed to yield 3-(1-Amino-3-hydroxypropyl)phenol.
It is important to note that this is a conceptual pathway, and optimization of reaction conditions and purification methods would be necessary.
Potential Biological Activity and Applications
The structural similarity of 3-(1-Amino-3-hydroxypropyl)phenol to known pharmacologically active molecules suggests a range of potential biological activities.
Cardiovascular Effects
A structurally related compound, 3-((1S,2R)-2-Amino-1-hydroxypropyl)phenol, also known as Metaraminol, is a sympathomimetic amine used as a vasopressor to treat hypotension.[2] This suggests that 3-(1-Amino-3-hydroxypropyl)phenol could also interact with adrenergic receptors and may exhibit effects on blood pressure and heart rate. Further investigation into its receptor binding profile and in vivo cardiovascular effects is warranted.
Neurological and CNS Activity
Aminophenol derivatives have been explored for their potential in treating neurodegenerative diseases. While no direct studies on 3-(1-Amino-3-hydroxypropyl)phenol have been reported, its ability to cross the blood-brain barrier (a property that would need to be confirmed) and its structural motifs suggest that it could be a candidate for investigation in this area.
Antioxidant and Anti-inflammatory Properties
Phenolic compounds are well-known for their antioxidant properties. The phenol group in 3-(1-Amino-3-hydroxypropyl)phenol could act as a radical scavenger, potentially mitigating oxidative stress. Furthermore, some aminophenol derivatives have demonstrated anti-inflammatory activity.[3][4]
Analytical Characterization
To ensure the purity and confirm the structure of 3-(1-Amino-3-hydroxypropyl)phenol, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of the compound.
Table 2: Example HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons, the protons on the propyl chain, and the exchangeable protons of the amino and hydroxyl groups.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Experimental Workflow for Characterization
Caption: A typical workflow for the synthesis and characterization of 3-(1-Amino-3-hydroxypropyl)phenol.
Conclusion
3-(1-Amino-3-hydroxypropyl)phenol is a molecule with significant potential in the field of drug discovery and development. Its predicted physicochemical properties suggest good solubility and potential for biological interactions. While further research is needed to fully elucidate its synthesis, biological activity, and analytical profile, this guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this promising compound. The conceptual synthetic pathway and proposed analytical methods offer a starting point for practical laboratory investigation.
References
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PubChem. 3-(1-Amino-3-hydroxypropyl)phenol. [Link]
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Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]
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Pharmaffiliates. 3-((1S,2R)-2-Amino-1-hydroxypropyl)phenol. [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
